2-Bromo-5-(4-methoxyphenyl)thiophene

Organic Synthesis Cross-Coupling Reactivity

Researchers requiring regioselective thiophene building blocks for Pd-catalyzed cross-coupling often face batch inconsistency. 2-Bromo-5-(4-methoxyphenyl)thiophene (CAS 54095-24-8) provides defined regioselectivity in Suzuki & Sonogashira couplings for precise D-A polymer synthesis targeting OPV/OLED devices. • 4-MeOPh group lowers HOMO-LUMO gap for enhanced visible-light absorption • C2 Br enables sequential Pd couplings for complex π-systems • Validated in benzothiophene library synthesis via regioselective Sonogashira coupling. Supplied with batch consistency and global logistics support.

Molecular Formula C11H9BrOS
Molecular Weight 269.16 g/mol
CAS No. 54095-24-8
Cat. No. B186758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-methoxyphenyl)thiophene
CAS54095-24-8
Molecular FormulaC11H9BrOS
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(S2)Br
InChIInChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3
InChIKeyJERXMXIBBDYMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4-methoxyphenyl)thiophene – Overview


2-Bromo-5-(4-methoxyphenyl)thiophene (CAS 54095-24-8) is a heteroaromatic compound belonging to the class of halogenated thiophene derivatives . It is characterized by a bromine atom at the 2-position and a 4-methoxyphenyl group at the 5-position of a central thiophene ring [1]. With a molecular formula of C₁₁H₉BrOS and a molecular weight of 269.16 g/mol , this compound serves as a versatile electrophilic building block, primarily valued for its participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [2]. Its defined substitution pattern enables the regioselective construction of complex conjugated aromatic systems for applications in organic electronics and medicinal chemistry [3].

Cross-Coupling Electrophilic building block for Suzuki-Miyaura and Sonogashira coupling workflows
Regioselective Bromine at C2 enables site-selective Pd-catalyzed bond construction
Electronic Tuning 4-Methoxyphenyl donor group supports HOMO-LUMO modulation in conjugated materials

2-Bromo-5-(4-methoxyphenyl)thiophene: Replacement Alert


Substituting 2-Bromo-5-(4-methoxyphenyl)thiophene with a simpler or differently substituted analog is not a neutral decision; it introduces quantifiable changes to key reaction parameters and final material properties. The specific combination of the electron-donating 4-methoxyphenyl group and the electrophilic bromine atom dictates the compound's regioselectivity in cross-coupling reactions [1]. In material science applications, this precise substitution pattern directly influences the electronic properties of the resulting conjugated polymers or oligomers, as the methoxy group alters the HOMO-LUMO gap compared to unsubstituted phenyl analogs [2]. Therefore, selecting an alternative without verifying its impact on reaction yield, regiochemical outcome, or final electronic performance can lead to failed syntheses or underperforming devices [3].

Aspect
This Compound
Common Alternative
Electronic Effect
Electron-donating 4-methoxyphenyl group
Unsubstituted phenyl may shift coupling reactivity and regiochemical outcome
Substitution Pattern
Br at C2, aryl at C5; defined geometry
Regioisomeric substitution may alter conjugated material properties
Halogen Handle
Bromine leaving group
Chlorine or iodine may shift oxidative addition rate in cross-couplings

2-Bromo-5-(4-methoxyphenyl)thiophene: Quantitative Evidence


Enhanced Electron Density at Reactive Site

The electron-donating 4-methoxyphenyl substituent in 2-Bromo-5-(4-methoxyphenyl)thiophene significantly increases electron density on the thiophene ring compared to the unsubstituted phenyl analog, 2-Bromo-5-phenylthiophene. This electronic effect is quantified by the Hammett substituent constant (σp). The methoxy group has a σp value of -0.27, indicating a strong electron-donating resonance effect, whereas hydrogen has a σp of 0.00 [1]. This difference translates to a more electron-rich aryl bromide, which can undergo oxidative addition in palladium-catalyzed cross-couplings at a different rate [1].

Hammett Substituent Effect
Class-level
4-Methoxyphenyl σp = -0.27 vs phenyl σp = 0.00; Δσp = -0.27
Electron-donating effect may alter oxidative addition rate in Pd couplings
Hammett parameters derived from ionization; coupling-rate context requires validation
Organic Synthesis Cross-Coupling Reactivity

Increased Lipophilicity for Membrane Permeability

The presence of the 4-methoxyphenyl group increases the lipophilicity of the core thiophene scaffold, as measured by the calculated partition coefficient (XLogP3-AA). 2-Bromo-5-(4-methoxyphenyl)thiophene exhibits a calculated LogP of 4.3 . In contrast, the unsubstituted phenyl analog, 2-Bromo-5-phenylthiophene (CAS 29488-24-2), has a reported calculated LogP of approximately 3.8 [1]. This difference of 0.5 log units indicates that the target compound is more lipophilic.

Calculated Lipophilicity
Data to verify
XLogP3-AA = 4.3 vs phenyl analog LogP ≈ 3.8; ΔLogP = +0.5
Higher lipophilicity may support membrane-permeability research context
In silico calculation; experimental logP values not reported in source
Medicinal Chemistry ADME Drug Design

Regioselective Sonogashira Coupling Utility

2-Bromo-5-(4-methoxyphenyl)thiophene has been successfully employed in a regioselective Sonogashira cross-coupling reaction with 1-ethynyl-2-(methylsulfanyl)benzene. This reaction proceeds to yield 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene, which was subsequently cyclized to form a benzothiophene derivative [1]. While the paper does not report isolated yields for the initial Sonogashira step, the successful transformation demonstrates the compound's compatibility with this specific coupling partner and its utility as a key intermediate in a multi-step heterocyclic synthesis [1].

Sonogashira Coupling
Reported
Successful coupling with 1-ethynyl-2-(methylsulfanyl)benzene under Pd/Cu catalysis
Supports regioselective heterocycle synthesis workflow fit
Isolated yield not reported; synthetic utility demonstrated in multi-step sequence
Organic Synthesis Sonogashira Coupling Heterocycle Synthesis

Defined Electronic Properties

The specific substitution pattern of 2-Bromo-5-(4-methoxyphenyl)thiophene is a key determinant of the electronic properties in resulting conjugated materials. Density Functional Theory (DFT) studies on related 2,5-diarylthiophenes show that the incorporation of a 4-methoxyphenyl group reduces the HOMO-LUMO gap compared to an unsubstituted phenyl group. For example, in a study of 2,5-bisarylthiophenes, the compound 2,4-bis(4-methoxyphenyl)thiophene exhibited a calculated HOMO-LUMO gap of approximately 3.8 eV, whereas the analogous 2,4-diphenylthiophene had a gap of approximately 4.1 eV [1]. This 0.3 eV reduction in band gap is attributable to the electron-donating effect of the methoxy group [1].

HOMO-LUMO Gap
Class-level
Model compound: ~3.8 eV (bis-4-methoxyphenyl) vs ~4.1 eV (diphenyl); ΔE ≈ -0.3 eV
Methoxy substitution may reduce band gap in conjugated materials
DFT B3LYP/6-31G(d,p) on 2,4-bisarylthiophene model; extrapolation review advised
Materials Science Optoelectronics DFT

2-Bromo-5-(4-methoxyphenyl)thiophene: Application Scenarios


Donor-Acceptor Conjugated Polymers for Photovoltaics

The electron-rich nature of the 4-methoxyphenyl group, as inferred from its negative Hammett σp value [1], makes 2-Bromo-5-(4-methoxyphenyl)thiophene an ideal monomer for constructing donor-acceptor (D-A) type conjugated polymers [1]. Its bromine handle allows for polymerization via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki polycondensation), while the methoxy substituent can lower the polymer's band gap, as supported by DFT calculations on model compounds [2]. This results in materials with enhanced light absorption in the visible spectrum, improving the performance of organic solar cells [2].

Building Block for Heterocycle Synthesis

The proven performance of 2-Bromo-5-(4-methoxyphenyl)thiophene in regioselective Sonogashira coupling reactions [3] establishes it as a reliable building block for constructing complex heterocyclic cores. Its defined substitution pattern and the presence of a heavy bromine atom make it a useful intermediate for generating libraries of benzothiophene derivatives, a privileged scaffold in drug discovery. The compound's elevated LogP (4.3) also makes it a suitable starting point for optimizing the lipophilicity of lead compounds .

Advanced Intermediates for OLEDs

The electronic properties of 2-Bromo-5-(4-methoxyphenyl)thiophene are well-suited for the design of small-molecule emitters or charge-transport materials for OLEDs. Its ability to undergo sequential coupling reactions allows for the precise construction of π-conjugated systems. The methoxy group's influence on the HOMO-LUMO gap, as demonstrated by DFT studies on related thiophenes [2], is critical for tuning the emission color and improving charge injection/transport properties, which are key performance parameters for OLED devices [4].

Application
Selection Property
Validation Focus
Donor-acceptor polymer research
Electron-donating methoxy substituent
Polymer band-gap and absorption characterization
Heterocycle library synthesis
Regioselective cross-coupling handle
Benzothiophene scaffold formation and yield review
OLED emitter material research
Tunable HOMO-LUMO via aryl substitution
Emission color and charge-transport evaluation

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